molecular formula C13H19N3O3S B2644492 N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide CAS No. 929974-27-6

N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2644492
CAS No.: 929974-27-6
M. Wt: 297.37
InChI Key: OBQRORCBXASKET-UHFFFAOYSA-N
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Description

N-{4-[(4-Aminopiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS 929974-27-6) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of receptor-targeted therapies. With a molecular formula of C13H19N3O3S and a molecular weight of 297.37 g/mol, this acetamide derivative features a sulfonamide linker connecting a phenylacetamide group to a 4-aminopiperidine moiety . This specific structure, particularly the 4-aminopiperidine group, is recognized as a key functional group in the design of potent and selective ligands for pharmacological targets . Research indicates that this scaffold is highly valuable in the exploration of cannabinoid receptor type 1 (CB1) antagonists . The 4-aminopiperidine segment can be strategically functionalized to develop inverse agonists with high potency and exceptional selectivity for CB1 over the related CB2 receptor, which is a crucial strategy in developing compounds with limited brain penetration to mitigate central nervous system-related side effects . The compound is intended for research applications only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the provided Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

N-[4-(4-aminopiperidin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-10(17)15-12-2-4-13(5-3-12)20(18,19)16-8-6-11(14)7-9-16/h2-5,11H,6-9,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQRORCBXASKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 4-aminopiperidine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group. The final step involves acetylation of the amino group to form the acetamide derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Pharmacological Applications

  • Enzyme Inhibition :
    • Research indicates that N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide acts as an inhibitor of several enzymes involved in disease processes. Its inhibition of specific pathways related to cell proliferation suggests potential applications in cancer therapy.
    • The compound has shown promise in targeting carbonic anhydrases, which are implicated in various physiological and pathological processes, including tumor growth and metastasis .
  • Antibacterial Properties :
    • The sulfonamide moiety present in the compound is known for its antibacterial effects. Studies suggest that this compound may exhibit activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy.
  • Neuroprotective Effects :
    • Emerging research indicates that derivatives of this compound may offer neuroprotective benefits. These compounds could potentially be developed into treatments for neurodegenerative diseases by inhibiting pathways that lead to neuronal death .

Synthetic Routes

Various synthetic methods have been explored for the preparation of this compound, allowing for modifications that enhance its biological activity or selectivity towards specific targets. The synthetic versatility of this compound contributes to its appeal in drug development.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

Study ReferenceFocusFindings
Antifungal ActivityExplored the use of similar sulfonamide compounds as antifungal agents, highlighting the potential for broad-spectrum antimicrobial activity.
Enzyme InhibitionDemonstrated effective inhibition of specific enzymes related to cancer progression, suggesting therapeutic potential in oncology.
NeuroprotectionInvestigated neuroprotective effects in animal models, indicating possible applications in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide and related compounds:

Compound Name Structural Feature Molecular Weight (g/mol) Biological Activity Reference
This compound 4-Aminopiperidine sulfonamide 297.37 Not explicitly reported; inferred analgesic/anti-inflammatory potential from analogs
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) 4-Methylpiperazine sulfonamide ~290 (estimated) Analgesic activity comparable to paracetamol
N-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide 4-Methylpiperidine sulfonamide 296.34 No direct activity reported; structural analog with potential metabolic stability
N-{4-[(4-Oxopiperidin-1-yl)sulfonyl]phenyl}acetamide 4-Oxopiperidine sulfonamide 296.34 Unknown activity; oxo group may reduce basicity compared to amino group
N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine Thiadiazole sulfonamide 377.43 Impurity in sulfamethizole synthesis; highlights stability challenges in sulfonamides
N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide 4-Methoxybenzenesulfonamido group 384.43 Antibiotic derivative; crystal structure stabilized by hydrogen bonds
N-(4-[(4-Chlorophenyl)sulfamoyl]phenyl)acetamide 4-Chlorophenyl sulfonamide 309.78 Potential antimicrobial activity inferred from halogen substitution

Key Structural and Functional Insights

Amino vs. The methyl groups in these analogs may enhance lipophilicity and metabolic stability .

Oxopiperidine vs. Aminopiperidine: The 4-oxopiperidine variant () replaces the amine with a ketone, reducing basicity and hydrogen-bond donor capacity. This could diminish interactions with polar targets but improve passive membrane permeability .

Thiadiazole and Aromatic Substitutions :

  • Compounds with heterocyclic substituents (e.g., thiadiazole in ) or aromatic groups (e.g., methoxyphenyl in ) exhibit distinct electronic properties. For example, the thiadiazole group in sulfamethizole derivatives contributes to antibacterial activity but may introduce synthetic impurities .

Biological Activity Trends: Analgesic activity is prominent in piperazine-containing analogs (), suggesting that nitrogen-rich sulfonamides may modulate pain pathways. The target compound’s 4-aminopiperidine group could offer similar or enhanced activity due to stronger hydrogen-bonding interactions .

Crystallographic and Stability Data: Crystal structures () reveal that sulfonamide derivatives often adopt conformations stabilized by intramolecular hydrogen bonds (e.g., C–H⋯O interactions), which may influence solubility and crystallinity. The target compound’s amino group could further stabilize such interactions .

Biological Activity

N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, particularly enzymes involved in critical cellular processes. The following article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Chemical Formula C₁₃H₁₉N₃O₃S
Molecular Weight 297.38 g/mol
IUPAC Name N-[4-(4-aminopiperidin-1-yl)sulfonylphenyl]acetamide
Appearance Powder
Storage Temperature Room Temperature

The biological activity of this compound primarily involves inhibition of specific enzymes within cellular signaling pathways. Notably, it has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key player in various malignancies. PI3K signaling is crucial for regulating cell growth, proliferation, and survival, making it a significant target for cancer therapy .

Enzyme Inhibition

The compound's mechanism as a PI3K inhibitor suggests that it can modulate pathways associated with cancer progression and other diseases. Inhibition of this pathway can lead to reduced tumor cell viability and altered cellular metabolism .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to disrupt PI3K signaling contributes to its anticancer effects .

Anticonvulsant Activity

In addition to its anticancer potential, this compound has also been evaluated for anticonvulsant activity. Studies involving animal models have shown that derivatives related to this compound possess anticonvulsant properties, indicating a broader pharmacological profile .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at varying concentrations, with IC50 values demonstrating potency in the sub-micromolar range .

Study 2: Anticonvulsant Screening

Another investigation focused on the anticonvulsant activity of related compounds in mouse models. The study found that certain derivatives exhibited protective effects in both maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, suggesting potential therapeutic applications in epilepsy management .

Q & A

Q. What are the recommended synthetic routes for N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide?

The synthesis typically involves sulfonylation and amidation steps. A common approach is reacting 4-aminopiperidine with a sulfonyl chloride derivative (e.g., 4-nitrophenylsulfonyl chloride), followed by reduction of the nitro group and subsequent acetylation. Key steps include:

  • Sulfonylation : Reacting 4-aminopiperidine with 4-nitrophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
  • Reduction : Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) to convert the nitro group to an amine.
  • Acetylation : Treatment with acetic anhydride or acetyl chloride to yield the final acetamide derivative.
    Purification via column chromatography or recrystallization is critical to isolate high-purity product .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the piperidine ring (δ 1.5–3.5 ppm for protons), sulfonyl group (δ 3.2–3.8 ppm for SO₂N), and acetamide moiety (δ 2.1 ppm for CH₃CO) .
  • Mass Spectrometry (MS) : Verify the molecular ion peak (e.g., m/z 310.3 for C₁₃H₁₈N₃O₃S⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement, as demonstrated for related sulfonamide-acetamide hybrids .

Q. What are the key physicochemical properties relevant to in vitro assays?

  • Solubility : Poor aqueous solubility (common for sulfonamides); use DMSO or ethanol as solvents (test stability in these vehicles).
  • LogP : Predicted ~1.2–1.8 (moderate lipophilicity), suggesting moderate cell membrane permeability .
  • Stability : Assess pH-dependent hydrolysis of the sulfonamide and acetamide groups using HPLC-UV at 254 nm .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound?

Based on structural analogs (e.g., N-phenylacetamide sulfonamides), potential mechanisms include:

  • Analgesic Activity : Inhibition of cyclooxygenase (COX) isoforms or modulation of TRPV1 receptors, validated via COX-2 enzymatic assays (IC₅₀ determination) and hypernociception rodent models .
  • Anti-inflammatory Effects : Downregulation of NF-κB or TNF-α pathways, tested in LPS-stimulated macrophage cultures (ELISA for cytokine quantification) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from assay conditions or structural analogs. Strategies include:

  • Structural Cross-Validation : Compare activity of the parent compound with derivatives (e.g., replacing piperidine with morpholine) to identify pharmacophore requirements .
  • Dose-Response Reproducibility : Use standardized protocols (e.g., OECD guidelines) for IC₅₀ determination across multiple labs.
  • Target Selectivity Profiling : Employ kinome-wide screening or proteomics to rule off-target effects .

Q. What methods are recommended for studying its interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or sulfotransferases (validate with site-directed mutagenesis) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for sulfonamide-enzyme interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine structure-activity relationships .

Q. How can metabolic stability be assessed for preclinical development?

  • Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor; monitor degradation via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays) .

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